2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a versatile chemical compound with a molecular formula of C14H20Cl2N2O4S. It is known for its unique structure and functional groups, making it valuable in various scientific research applications, particularly in drug synthesis and pharmaceutical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 2,5-dichloro-4-ethoxybenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: It is explored for its potential therapeutic effects, particularly in developing new drugs for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-((2,5-Dichloro-4-ethoxyphenyl)sulfonyl)piperazin-1-
Properties
IUPAC Name |
2-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(20,21)18-5-3-17(4-6-18)7-8-19/h9-10,19H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHLBCXUUDHMIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.